2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-5-2-9-4(3-10)1-8-6(9)11-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPWTJURFVYMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(SC2=N1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-bromo-5-formylthiazole with an appropriate imidazole derivative in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to hydrogen, resulting in the formation of a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) for amination.
Major Products Formed:
Oxidation: 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 2-Hydroxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.
Substitution: 2-Aminoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.
Scientific Research Applications
2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer applications, it may inhibit specific signaling pathways involved in cell proliferation and survival.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets bacterial enzymes or cell membrane integrity.
Anticancer Activity: Inhibits signaling pathways such as PI3K/Akt or MAPK/ERK.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of imidazothiazole derivatives are highly dependent on substituent positions and functional groups. Key analogs include:
Key Observations:
- Bromine Position : Bromine at position 2 (target compound) vs. position 5 () alters steric and electronic profiles. Position 2 bromine may hinder binding to CAR compared to CITCO’s oxime group at position 5 .
- Aldehyde Reactivity : The aldehyde at position 5 in the target compound and CITCO allows for oxime formation, a critical feature for CAR activation .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO2 in ) enhance electrophilicity, whereas methyl groups () increase hydrophobicity.
Physicochemical Properties
Biological Activity
2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties. The findings are supported by case studies and data tables derived from various research sources.
Chemical Structure and Properties
The compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is known for its pharmacological potential. The bromine substitution at the 2-position enhances the compound's reactivity and biological activity.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit potent anticancer properties. In particular, studies have shown that 2-bromo derivatives can induce apoptosis in various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the anticancer activity of several imidazo[2,1-b][1,3]thiazole derivatives against human carcinoma cell lines including HepG-2 (liver), PC-3 (prostate), and HCT-116 (colon) cells. The results demonstrated that certain derivatives exhibited IC50 values comparable to doxorubicin, a standard chemotherapy drug.
These findings suggest that modifications to the imidazo[2,1-b][1,3]thiazole structure can significantly enhance anticancer activity.
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied. Various derivatives have shown promising results against a range of microbial pathogens.
Case Study: Antimicrobial Efficacy
In another research effort, the antimicrobial activity of synthesized imidazo[2,1-b][1,3]thiazole derivatives was assessed against both Gram-positive and Gram-negative bacteria. The results highlighted several compounds with notable antibacterial effects.
| Compound | Microbe Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 9a | Staphylococcus aureus | 15 | |
| 9b | Escherichia coli | 18 | |
| 10 | Pseudomonas aeruginosa | 20 |
These results indicate that specific structural modifications can lead to enhanced antimicrobial properties.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b][1,3]thiazole derivatives is closely linked to their chemical structure. The presence of electron-donating groups and halogens like bromine has been shown to improve both anticancer and antimicrobial activities.
Key Findings:
- Electron-Donating Groups : Methyl groups at specific positions enhance cytotoxicity.
- Halogen Substitution : Bromine increases reactivity and biological efficacy.
- Thiazole Ring : Essential for maintaining biological activity across various derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
